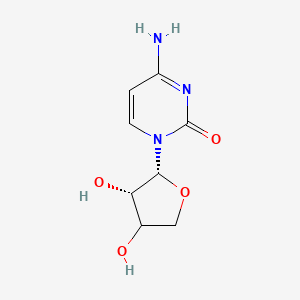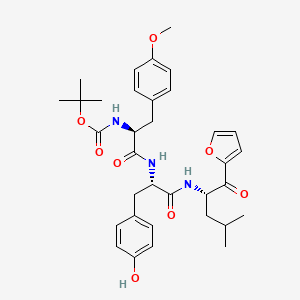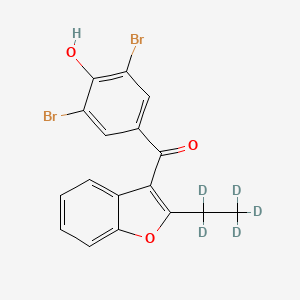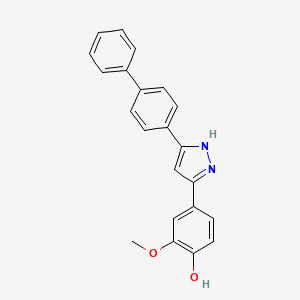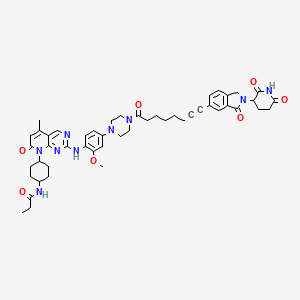
PROTAC TTK degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC TTK degrader-2 is a potent threonine tyrosine kinase (TTK) degrader. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which is designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This compound has shown significant anticancer activity, particularly in colorectal cancer models .
Preparation Methods
The synthesis of PROTAC TTK degrader-2 involves multiple steps, including the preparation of the linker and the conjugation of the target protein ligand and the E3 ligase ligand. The synthetic route typically involves organic synthesis techniques such as amide bond formation, esterification, and click chemistry. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and stability of the compound. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Chemical Reactions Analysis
PROTAC TTK degrader-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity and degradation efficiency.
Reduction: This reaction can be used to reduce any oxidized intermediates formed during synthesis.
Substitution: This reaction is crucial for modifying the linker or the ligands to improve the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
PROTAC TTK degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of targeted protein degradation and to develop new PROTAC molecules with improved properties.
Biology: It helps in understanding the role of TTK in cellular processes and its potential as a therapeutic target.
Medicine: this compound is being investigated for its anticancer properties, particularly in colorectal cancer.
Mechanism of Action
PROTAC TTK degrader-2 exerts its effects by forming a ternary complex with the target protein (TTK) and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of TTK, marking it for degradation by the proteasome. The degradation of TTK disrupts its role in cell division and proliferation, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
PROTAC TTK degrader-2 is unique in its high potency and selectivity for TTK. Similar compounds include:
dBET1: A PROTAC that targets BET proteins for degradation.
ARV-825: A PROTAC that recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to BRD4 degradation.
GMB-475: A BCR-ABL1 tyrosine kinase degrader that overcomes drug resistance
These compounds share the common mechanism of targeted protein degradation but differ in their target proteins and therapeutic applications.
Properties
Molecular Formula |
C49H57N9O7 |
|---|---|
Molecular Weight |
884.0 g/mol |
IUPAC Name |
N-[4-[2-[4-[4-[8-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oct-7-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C49H57N9O7/c1-4-42(59)51-34-14-16-35(17-15-34)58-45(62)26-31(2)38-29-50-49(54-46(38)58)52-39-19-18-36(28-41(39)65-3)55-22-24-56(25-23-55)44(61)11-9-7-5-6-8-10-32-12-13-33-30-57(48(64)37(33)27-32)40-20-21-43(60)53-47(40)63/h12-13,18-19,26-29,34-35,40H,4-7,9,11,14-17,20-25,30H2,1-3H3,(H,51,59)(H,50,52,54)(H,53,60,63) |
InChI Key |
XWOZFCIASHOPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCCCC#CC6=CC7=C(CN(C7=O)C8CCC(=O)NC8=O)C=C6)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
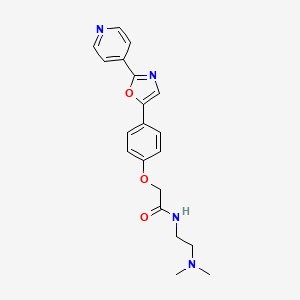
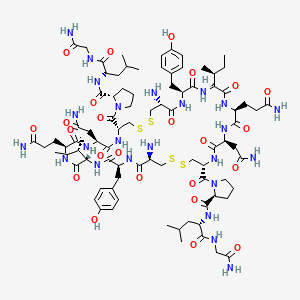
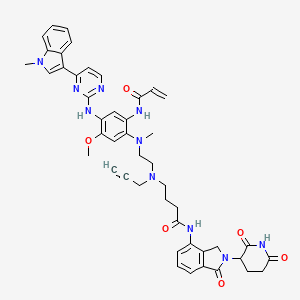
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
